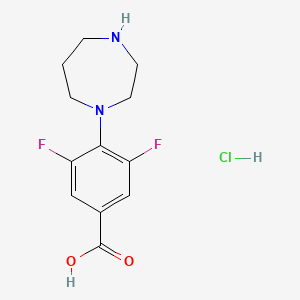
4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride is a chemical compound that features a diazepane ring attached to a difluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride typically involves the formation of the diazepane ring followed by its attachment to the difluorobenzoic acid. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method allows for the efficient and enantioselective formation of the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of biocatalysts can improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the diazepane ring, while substitution reactions can introduce various functional groups onto the difluorobenzoic acid moiety.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors and enzymes, modulating their activity. The difluorobenzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A Rho-associated kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Suvorexant: A selective dual-orexin receptor antagonist used for the treatment of insomnia.
Uniqueness
4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride is unique due to its specific structural features, such as the combination of a diazepane ring and a difluorobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-3,5-difluorobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2.ClH/c13-9-6-8(12(17)18)7-10(14)11(9)16-4-1-2-15-3-5-16;/h6-7,15H,1-5H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYTWRDUAHIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2F)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)
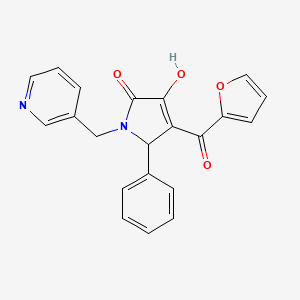
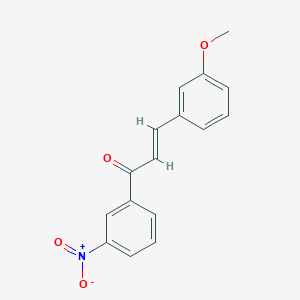
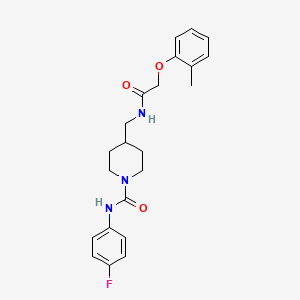
![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

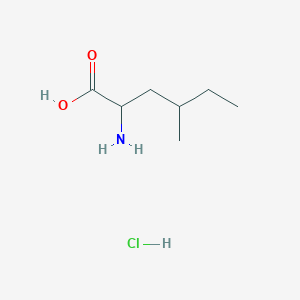
![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)
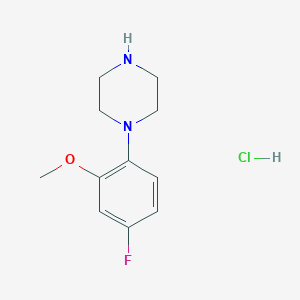

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
